2-Hydroxycyclohexane-1-carbonyl-CoA
描述
属性
分子式 |
C28H46N7O18P3S |
|---|---|
分子量 |
893.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxycyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H46N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-17,20-22,26,36,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,16?,17-,20-,21-,22+,26-/m1/s1 |
InChI 键 |
OIFANTIHESWSAR-AZKLLKNGSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
产品来源 |
United States |
Enzymology of 2 Hydroxycyclohexane 1 Carbonyl Coa Metabolism
Biosynthesis of 2-Hydroxycyclohexane-1-carbonyl-CoA
The primary route for the formation of this compound is through the hydration of an unsaturated precursor, a reaction catalyzed by a specific class of enzymes. This biosynthetic step is crucial for preparing the cyclohexane (B81311) ring for further oxidative reactions.
Enzymatic Formation via Hydration of Cyclohex-1-ene-1-carboxyl-CoA
The direct precursor to this compound is Cyclohex-1-ene-1-carboxyl-CoA. The introduction of a hydroxyl group via the addition of a water molecule across the double bond is a critical step in the metabolic sequence.
The hydration of Cyclohex-1-ene-1-carboxyl-CoA is catalyzed by enoyl-CoA hydratases. In the phototrophic bacterium Rhodopseudomonas palustris, which metabolizes benzoate (B1203000) anaerobically, a specific cyclohex-1-ene-1-carbonyl-CoA hydratase carries out this reaction. sioc-journal.cnnih.gov This enzyme is distinct from the one found in other bacteria like Thauera aromatica, where the main pathway involves hydration of cyclohexa-1,5-diene-1-carbonyl-CoA. nih.gov However, T. aromatica does possess an enoyl-CoA hydratase, which typically acts on crotonyl-CoA, that can also slowly hydrate (B1144303) Cyclohex-1-ene-1-carboxyl-CoA, demonstrating a broader substrate acceptance, albeit with lower efficiency for the cyclic substrate. sioc-journal.cn
The mechanism of enoyl-CoA hydratases, also known as crotonases, provides insight into the hydration of Cyclohex-1-ene-1-carboxyl-CoA. The reaction proceeds via a syn-addition of water to the α,β-unsaturated double bond. wikipedia.orgresearchgate.net The active site of these enzymes contains two crucial glutamate (B1630785) residues. wikipedia.orgresearchgate.net One glutamate residue acts as a general base, activating a water molecule by deprotonating it, which then attacks the β-carbon (C2) of the substrate. wikipedia.orgebi.ac.uk The resulting enolate intermediate is stabilized by hydrogen bonding within an "oxyanion hole" formed by backbone amide groups of the enzyme. researchgate.net The second glutamate residue then acts as a general acid, donating a proton to the α-carbon (C1), completing the formation of the β-hydroxyacyl-CoA, in this case, this compound. wikipedia.orgebi.ac.uk This mechanism results in a specific stereoisomer of the product.
Precursor Molecules and Associated Enzymatic Activities
The formation of this compound is embedded within the larger context of anaerobic benzoate degradation. In organisms like Rhodopseudomonas palustris, the pathway diverges from that seen in bacteria such as Thauera aromatica. oup.com
The key precursor, Cyclohex-1-ene-1-carboxyl-CoA , is itself an intermediate in this pathway. nih.gov The metabolic sequence leading to its formation begins with the activation of benzoate to Benzoyl-CoA . nih.govpnas.org This is followed by a two-electron reduction to a cyclic diene, which is then further reduced to yield Cyclohex-1-ene-1-carboxyl-CoA. oup.com This is a notable difference from the pathway in T. aromatica, where Benzoyl-CoA is reduced to Cyclohexa-1,5-diene-1-carbonyl-CoA , which is then hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. oup.comasm.org In R. palustris, the formation of Cyclohex-1-ene-1-carboxyl-CoA is a committed step towards the production of this compound. nih.gov
Catabolism and Transformations of this compound
Once formed, this compound undergoes further enzymatic transformation, a key step being its oxidation, which continues the process of ring destabilization and prepares it for eventual cleavage.
Oxidation of this compound to 2-Oxocyclohexane-1-carbonyl-CoA
The hydroxyl group introduced in the previous step becomes the target for oxidation, converting the secondary alcohol into a ketone. This reaction is catalyzed by a specific dehydrogenase.
In Rhodopseudomonas palustris, this oxidation is carried out by 2-Hydroxycyclohexanecarboxyl coenzyme A dehydrogenase , an enzyme encoded by the badH gene. nih.gov This enzyme is a member of the short-chain dehydrogenase/reductase family and is specifically induced by the presence of benzoate or cyclohexanecarboxylate (B1212342). nih.gov The reaction is dependent on NAD+ as the electron acceptor and is not sensitive to oxygen. nih.gov Similarly, the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) from Thauera aromatica has been shown to be capable of oxidizing this compound, indicating a degree of substrate promiscuity for some of these pathway enzymes. pnas.orguniprot.org
**Table 1: Properties of 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase (BadH) from *Rhodopseudomonas palustris***
| Property | Value | Source |
|---|---|---|
| Gene | badH | nih.gov |
| Function | Catalyzes the oxidation of 2-hydroxycyclohexanecarboxyl-CoA to 2-ketocyclohexanecarboxyl-CoA. | nih.gov |
| Cofactor | NAD+ (NADP+ is not used) | nih.gov |
| Oxygen Sensitivity | Not sensitive | nih.gov |
| Apparent Km (2-hydroxychc-CoA) | 10 µM | nih.gov |
| Apparent Km (NAD+) | 200 µM | nih.gov |
| pH Optimum | ~9.5 | nih.gov |
| Quaternary Structure | Homotetramer | nih.gov |
| Induction | Present in benzoate- and cyclohexanecarboxylate-grown cells. | nih.gov |
Characterization of this compound Dehydrogenase (e.g., BadH)
This compound dehydrogenase, exemplified by the BadH enzyme from Rhodopseudomonas palustris, is a key enzyme in the anaerobic benzoate degradation pathway. nih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.gov The gene encoding this enzyme, badH, is the first gene in the cyclohexanecarboxylate degradation operon. nih.gov Studies have shown that the active form of the BadH enzyme is a homotetramer with a native molecular mass of approximately 115 kDa and a subunit molecular mass of about 32 kDa. nih.gov
The expression of BadH is induced by the presence of benzoate and cyclohexanecarboxylate, while it is not detected when the bacterium is grown on succinate. nih.gov This indicates that the enzyme's synthesis is regulated and specific to the degradation of these cyclic compounds. A nonpolar mutant of R. palustris lacking a functional badH gene is unable to grow on benzoate or cyclohexanecarboxylate, confirming the essential role of this enzyme in their metabolism. nih.gov
Table 1: Properties of this compound Dehydrogenase (BadH) from Rhodopseudomonas palustris
| Property | Value |
|---|---|
| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) |
| Gene | badH |
| Native Molecular Mass | ~115 kDa |
| Subunit Molecular Mass | ~32 kDa |
| Quaternary Structure | Homotetramer |
| Induction Substrates | Benzoate, Cyclohexanecarboxylate |
Mechanistic Studies of Dehydrogenase Activity and Electron Transfer
The dehydrogenase activity of this compound dehydrogenase involves the oxidation of the hydroxyl group on the cyclohexane ring to a keto group. This reaction is dependent on the presence of NAD+ as a cofactor, which acts as the electron acceptor. nih.gov The enzyme specifically utilizes NAD+ and shows no activity with NADP+. nih.gov The oxidation of this compound produces 2-ketocyclohexanecarboxyl-CoA. nih.gov
The proposed mechanism of electron transfer is consistent with that of other acyl-CoA dehydrogenases, where an obligatory charge transfer complex is formed between the substrate and the enzyme's flavin adenine (B156593) dinucleotide (FAD) at the active site. nih.gov Although BadH is an NAD+-dependent alcohol dehydrogenase and not a flavoprotein, the principle of forming an enzyme-substrate complex to facilitate electron transfer is fundamental. In the case of BadH, the hydride ion is transferred from the C2 of the substrate to NAD+.
Structural Analysis of this compound Dehydrogenase Active Sites and Co-factor Binding
Structural analyses of enzymes homologous to this compound dehydrogenase, such as 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) from Thauera aromatica, provide insights into the active site and cofactor binding. uniprot.org These dehydrogenases typically possess a characteristic NAD(P)-binding Rossmann-like domain. uniprot.org The active site is a specific cleft within the enzyme where the substrate and the NAD+ cofactor bind. teachmephysiology.com
In the case of Had from T. aromatica, which can also oxidize this compound, the active site contains zinc ions that are essential for catalytic activity and structural integrity. uniprot.org One zinc ion is directly involved in catalysis, while the other plays a structural role. uniprot.org The NAD+ cofactor binds in a specific conformation within the active site, positioning it for the acceptance of a hydride ion from the substrate. uniprot.org The substrate, this compound, is thought to bind in a manner that presents the hydroxyl group for oxidation. uniprot.orglsuhsc.edu
Subsequent Reactions Leading to Ring Cleavage and Aliphatic Intermediates
Following the oxidation of this compound to 2-ketocyclohexanecarboxyl-CoA, a series of reactions leads to the hydrolytic cleavage of the alicyclic ring. nih.gov This process is a critical step in the complete degradation of the cyclic precursor.
Role in Modified β-Oxidation Pathways
The sequence of reactions involving the oxidation of the hydroxyl group, followed by ring cleavage, is conceptually similar to the steps in β-oxidation of fatty acids. mdpi.com In β-oxidation, a hydroxyl group is oxidized to a keto group, which then facilitates the cleavage of a carbon-carbon bond. mdpi.com In the context of cyclic compound degradation, this modified β-oxidation-like process allows for the breakdown of the stable ring structure.
Intermediates Formed Post-Oxidation (e.g., Pimelyl-CoA)
The product of the this compound dehydrogenase reaction is 2-ketocyclohexanecarboxyl-CoA. nih.gov In Rhodopseudomonas palustris, this intermediate is then acted upon by the enzyme 2-ketocyclohexanecarboxyl-CoA hydrolase, which is the product of the badI gene. This hydrolase catalyzes the cleavage of the C-C bond in the ring, leading to the formation of the aliphatic dicarboxylic acid derivative, pimelyl-CoA. nih.gov Pimelyl-CoA is a key intermediate that can then be further metabolized via the β-oxidation pathway for fatty acids, ultimately yielding acetyl-CoA which can enter the citric acid cycle. mdpi.comimrpress.com
Table 2: Key Intermediates in the Metabolism of this compound
| Precursor | Enzyme | Product |
|---|---|---|
| This compound | This compound dehydrogenase (BadH) | 2-Ketocyclohexanecarboxyl-CoA |
Enzyme Kinetics and Substrate Specificity for this compound
The enzyme this compound dehydrogenase exhibits specific kinetic properties. For the BadH enzyme from Rhodopseudomonas palustris, the apparent Michaelis constant (Km) for this compound is 10 µM, indicating a high affinity for its substrate. nih.gov The Km for the cofactor NAD+ is 200 µM. nih.gov The enzyme displays a pH optimum of around 9.5. nih.gov
The enzyme demonstrates a degree of substrate specificity. While its primary substrate is this compound, some homologous enzymes, like the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase from Thauera aromatica, can also oxidize this compound, although it is not their preferred substrate. uniprot.org The BadH enzyme from R. palustris was also shown to have activity with 2-hydroxybutyryl-CoA, with a Km of 70 µM. nih.gov The specificity constant (kcat/Km) is a measure of the catalytic efficiency of an enzyme, reflecting both substrate binding and turnover rate. libretexts.orgtaylorandfrancis.com
Table 3: Kinetic Parameters of this compound Dehydrogenase (BadH) from Rhodopseudomonas palustris
| Substrate/Cofactor | Apparent Km (µM) |
|---|---|
| This compound | 10 |
| NAD+ | 200 |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Ketocyclohexanecarboxyl-CoA |
| Acetyl-CoA |
| Benzoate |
| Coenzyme A |
| Cyclohexanecarboxylate |
| Pimelyl-CoA |
| Succinate |
| 2-hydroxybutyryl-CoA |
| 6-hydroxycyclohex-1-ene-1-carbonyl-CoA |
| NAD+ |
Determination of Kinetic Parameters (K_m, V_max)
The kinetic properties of enzymes that metabolize this compound have been characterized to understand their efficiency and affinity for the substrate. A key enzyme in this process is 2-hydroxycyclohexanecarboxyl coenzyme A (2-hydroxychc-CoA) dehydrogenase, encoded by the badH gene in the bacterium Rhodopseudomonas palustris. This enzyme catalyzes the NAD+-dependent oxidation of this compound to 2-ketocyclohexanecarboxyl-CoA. nih.gov
Studies on the purified BadH enzyme have determined its apparent Michaelis constant (K_m) for this compound to be 10 μM. nih.gov The K_m represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and a low K_m value, such as this, indicates a high affinity of the enzyme for its substrate. teachmephysiology.com For its co-factor, NAD+, the enzyme exhibits an apparent K_m of 200 μM. nih.gov
In a different bacterium, Thauera aromatica, an enzyme known as 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) also demonstrates activity with this compound. While its primary role is in a slightly different pathway, its kinetics have been studied. For its preferred substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, the Had enzyme has a K_m of 60 μM and a V_max of 11.8 μmol/min/mg of protein. uniprot.org
Table 1: Kinetic Parameters of Enzymes Acting on this compound and Related Substrates
| Enzyme | Organism | Substrate | Co-factor | K_m (μM) | V_max |
| 2-hydroxychc-CoA dehydrogenase (BadH) | Rhodopseudomonas palustris | This compound | NAD+ | 10 nih.gov | Not Reported |
| 2-hydroxychc-CoA dehydrogenase (BadH) | Rhodopseudomonas palustris | NAD+ | - | 200 nih.gov | Not Reported |
| 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) | Thauera aromatica | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | NAD+ | 60 uniprot.org | 11.8 μmol/min/mg uniprot.org |
Substrate Promiscuity and Specificity Profiling
Enzyme specificity is a critical aspect of metabolic regulation. While some enzymes are highly specific, others exhibit promiscuity, acting on a range of similar substrates. In the context of this compound metabolism, evidence of substrate promiscuity exists.
The 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) from Thauera aromatica is a prime example. Although its main catalytic function involves the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, it is also capable of oxidizing this compound. uniprot.org This indicates that the active site of the Had enzyme can accommodate both the saturated and unsaturated ring structures of these CoA esters. This functional overlap highlights differing strategies in anaerobic benzoate degradation pathways between organisms like T. aromatica and R. palustris. nih.gov The latter utilizes the more specific 2-hydroxychc-CoA dehydrogenase (BadH). nih.gov
Protein Structure-Function Relationships of Enzymes Interacting with this compound
Understanding the three-dimensional structure of enzymes is paramount to deciphering their catalytic mechanisms and substrate specificity. While direct crystallographic data for enzymes bound to this compound is limited, significant insights can be gained from computational modeling and studies of related enzymes.
Homology Modeling and Comparative Structural Analysis
In the absence of experimental structures, homology modeling provides valuable predictions of protein architecture. For the this compound dehydrogenase (BadH) from Rhodopseudomonas palustris (UniProt ID: Q07U15), computational models are available through databases like AlphaFoldDB and the SWISS-MODEL repository. uniprot.org
Comparative analysis of the BadH sequence and its predicted structure reveals that it belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.govuniprot.org A key feature of this family is the presence of a conserved NAD(P)-binding Rossmann-like domain. uniprot.org Similarly, the related Had enzyme from T. aromatica (UniProt ID: O87871) is classified as a medium-chain alcohol dehydrogenase, which also contains a characteristic NAD(P)-binding Rossmann-fold domain. uniprot.org These structural classifications provide a framework for understanding how these enzymes bind their respective substrates and the essential NAD+ co-factor.
Insights from Crystallographic and Cryo-EM Studies of Related Enzymes
Insights into how enzymes recognize the CoA moiety of their substrates can be drawn from crystallographic studies of other CoA-binding enzymes. For instance, the crystal structure of actinobacterial 2-hydroxyacyl-CoA lyase with its substrate, 2-hydroxyisobutyryl-CoA, reveals critical interactions. nih.gov In this related enzyme, the CoA portion of the substrate forms multiple interactions with specific amino acid residues (including Gln, Arg, Ser, Lys, and Asp) within the active site. nih.gov These interactions anchor the substrate in the correct orientation for catalysis. It is highly probable that similar interactions between the CoA tail of this compound and the corresponding enzymes are crucial for substrate binding and positioning.
Role of Co-factors (e.g., NAD+, FAD, Zn2+) in Enzyme Function
Co-factors are non-protein molecules essential for the catalytic activity of many enzymes. solubilityofthings.comwikibooks.org In the metabolism of this compound, several co-factors play indispensable roles.
NAD+ : The dehydrogenase enzymes acting on this compound are strictly dependent on Nicotinamide (B372718) Adenine Dinucleotide (NAD+) as an oxidizing agent. The BadH enzyme from R. palustris requires NAD+ to catalyze the oxidation of the hydroxyl group and shows no activity with NADP+. nih.gov Similarly, the Had enzyme from T. aromatica is also NAD+-specific. uniprot.orgnih.gov NAD+ accepts a hydride ion from the substrate, becoming reduced to NADH, which completes the redox reaction. wikibooks.org
FAD : While the characterized dehydrogenases for this compound use NAD+, other enzymes in related pathways utilize Flavin Adenine Dinucleotide (FAD). For example, acyl-CoA dehydrogenases involved in benzoate and crotonate fermentation in Syntrophus aciditrophicus use FAD as a co-factor to catalyze dehydrogenation steps. nih.gov
Zn2+ : Metal ions can also serve as critical co-factors. news-medical.net The 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) from T. aromatica requires two zinc ions (Zn2+) per subunit to function. One of the Zn2+ ions is essential for catalytic activity, likely by stabilizing the transition state or activating the substrate, while the other serves a structural role, maintaining the protein's three-dimensional integrity. uniprot.org
Metabolic Pathways Involving 2 Hydroxycyclohexane 1 Carbonyl Coa
Role in Anaerobic Degradation Pathways
2-Hydroxycyclohexane-1-carbonyl-CoA is a crucial intermediate in the anaerobic breakdown of cyclic compounds. Its significance is particularly pronounced in the catabolism of cyclohexanecarboxylic acid and its connection to the broader network of anaerobic benzoate (B1203000) degradation.
The anaerobic degradation of cyclohexanecarboxylic acid (CHC) has been notably studied in the photosynthetic bacterium Rhodopseudomonas palustris and the iron-reducing bacterium Geobacter metallireducens. nih.govnih.govasm.org In these organisms, the breakdown of CHC proceeds through a series of enzymatic reactions where this compound is a key, albeit transient, molecule.
The initial step in CHC catabolism is its activation to a more reactive form, Cyclohexanoyl-CoA. nih.govasm.org This activation is an energy-dependent process. In Rhodopseudomonas palustris, this is catalyzed by an AMP-forming cyclohexanoyl-CoA synthetase. nih.gov In Geobacter metallireducens, a succinyl-CoA:CHC CoA transferase is responsible for this activation. nih.gov This initial activation is a prerequisite for the subsequent dehydrogenation reactions.
Following its formation, Cyclohexanoyl-CoA undergoes dehydrogenation to yield Cyclohex-1-ene-1-carboxyl-CoA. nih.govnih.govasm.org This reaction is catalyzed by a specific acyl-CoA dehydrogenase. nih.gov The formation of Cyclohex-1-ene-1-carboxyl-CoA is a critical juncture, linking the initial steps of CHC degradation to the central anaerobic pathways.
This compound is also a characteristic intermediate in the anaerobic degradation of benzoate, a common aromatic compound, particularly in Rhodopseudomonas palustris. nih.govnih.gov The pathway for benzoate breakdown converges with that of CHC, highlighting the metabolic versatility of these microorganisms.
The anaerobic degradation of a wide array of aromatic compounds converges on the central intermediate, Benzoyl-CoA. nih.govfrontiersin.orgwikipedia.org In Rhodopseudomonas palustris, Benzoyl-CoA is reduced to cyclohex-1-ene-1-carboxyl-CoA. oup.com This intermediate is then hydrated to form this compound. The enzyme 2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, encoded by the badH gene, then oxidizes this compound to 2-ketocyclohexanecarboxyl-CoA. nih.govnih.gov This series of reactions firmly places this compound within the anaerobic benzoate degradation pathway of this organism.
It is important to note that the pathway involving this compound is not universal among all anaerobic bacteria that degrade benzoate. For instance, in the denitrifying bacterium Thauera aromatica, the degradation of Benzoyl-CoA proceeds through a different intermediate, 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA. oup.comnih.gov In this organism, the cyclic diene formed from Benzoyl-CoA is hydrated to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, which is then further metabolized. oup.comnih.gov This distinction highlights the evolutionary divergence of anaerobic degradation pathways in different microorganisms. The presence of 2-hydroxychc-CoA dehydrogenase can, therefore, serve as an indicator of an R. palustris-type benzoate degradation pathway. nih.gov
Enzymes and Reactions
The following table summarizes the key enzymes and reactions discussed in this article.
| Enzyme | Reaction | Organism Example |
| Cyclohexanoyl-CoA Synthetase / Succinyl-CoA:CHC CoA Transferase | Cyclohexanecarboxylic Acid + CoA + ATP/Succinyl-CoA → Cyclohexanoyl-CoA + AMP + PPi/Succinate | Rhodopseudomonas palustris / Geobacter metallireducens nih.govnih.gov |
| Acyl-CoA Dehydrogenase | Cyclohexanoyl-CoA → Cyclohex-1-ene-1-carboxyl-CoA | Rhodopseudomonas palustris, Geobacter metallireducens nih.govasm.org |
| 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase (BadH) | This compound + NAD+ → 2-Ketocyclohexanecarboxyl-CoA + NADH + H+ | Rhodopseudomonas palustris nih.govnih.gov |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD+ → 6-Oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H+ | Thauera aromatica nih.gov |
Key Intermediate in Anaerobic Benzoate Degradation
Organism-Specific Variations in this compound Metabolism
The anaerobic degradation of aromatic and alicyclic compounds is a critical biogeochemical process carried out by diverse microorganisms. While benzoyl-CoA is a central intermediate in many of these pathways, its subsequent metabolism varies significantly across different bacterial species. nih.gov The formation and processing of this compound is a key feature that distinguishes the pathway in the phototrophic bacterium Rhodopseudomonas palustris from the pathways found in other anaerobes like Geobacter metallireducens and Syntrophus aciditrophicus.
In the facultative anaerobe Rhodopseudomonas palustris, this compound is a confirmed intermediate in the anaerobic degradation of both benzoate and cyclohexanecarboxylate (B1212342). nih.gov This pathway is distinct from the one first detailed in the denitrifying bacterium Thauera aromatica. nih.gov
The process in R. palustris begins after the reduction of benzoyl-CoA to cyclohex-1-ene-1-carboxyl-CoA. nih.govasm.org This intermediate is then hydrated by the enzyme crotonase (or a similar enoyl-CoA hydratase) to form this compound. nih.gov Subsequently, the enzyme 2-Hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, encoded by the badH gene, catalyzes the NAD+-dependent oxidation of this compound to 2-ketocyclohexanecarboxyl-CoA. nih.govnih.gov This dehydrogenase is a characteristic enzyme of this specific metabolic route and can be used as a biochemical marker to identify an R. palustris-type benzoate degradation pathway. nih.gov The activity of this enzyme is induced during anaerobic growth on benzoate. nih.govnih.gov A mutant strain of R. palustris lacking a functional badH gene is unable to grow on benzoate or cyclohexanecarboxylate, confirming the essential role of this step. nih.gov
Key Enzymatic Steps in Rhodopseudomonas palustris
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| Hydration | Cyclohex-1-ene-1-carboxyl-CoA | Enoyl-CoA hydratase (Crotonase) | This compound |
The iron-reducing bacterium Geobacter metallireducens also metabolizes benzoate anaerobically, but it employs a different pathway that does not involve this compound. asm.orgresearchgate.net Instead, its pathway is similar to that found in Thauera aromatica. nih.govnih.gov In this organism, the dearomatization of benzoyl-CoA leads to the formation of cyclohexa-1,5-diene-1-carbonyl-CoA. researchgate.netpnas.org
This dienoyl-CoA intermediate is then hydrated by a highly specific cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (dienoyl-CoA hydratase), encoded by the bamR gene, to produce 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. asm.orgresearchgate.netnih.gov This enzyme shows no significant activity with cyclohex-1-ene-1-carbonyl-CoA, the precursor to this compound in the R. palustris pathway. asm.orgresearchgate.net This fundamental difference in the initial hydration step after ring reduction highlights a major divergence in anaerobic aromatic catabolism. The presence of dienoyl-CoA hydratase activity in G. metallireducens provides strong biochemical evidence that it utilizes a common benzoyl-CoA degradation pathway shared with other strict and facultative anaerobes, but distinct from R. palustris. asm.org
Syntrophus aciditrophicus is a model syntrophic bacterium capable of degrading benzoate in coculture with hydrogen-consuming microbes. pnas.org It can also ferment benzoate in pure culture, producing acetate (B1210297) and cyclohexane (B81311) carboxylate. nih.govnih.gov Despite its ability to metabolize similar substrates, studies of its enzymatic activities and genome indicate that it does not use the R. palustris pathway involving this compound. nih.gov
Metabolomic and biochemical analyses have failed to detect the formation of 2-hydroxycyclohexane-1-carboxyl-CoA from cyclohex-1-ene-1-carbonyl-CoA in cell-free extracts of S. aciditrophicus. nih.gov Like G. metallireducens, S. aciditrophicus possesses a cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, indicating that its degradative pathway also proceeds via cyclohexa-1,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. asm.orgresearchgate.net The genome of S. aciditrophicus contains genes homologous to the benzoyl-CoA reductase genes found in G. metallireducens. asm.org This organism uniquely uses these core pathways in a reversible manner, allowing it not only to degrade benzoate but also to synthesize it from non-aromatic precursors like crotonate. nih.govnih.gov
The metabolic choice between the R. palustris pathway and the more common pathway seen in G. metallireducens extends to other groups of anaerobic bacteria.
Denitrifying Bacteria : The denitrifying bacterium Thauera aromatica is the model organism for the pathway that does not involve this compound. Its central benzoyl-CoA pathway proceeds through the intermediates cyclohexa-1,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, catalyzed by a specific dienoyl-CoA hydratase and a 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, respectively. nih.govnih.gov This pathway is considered the archetypal route for many non-phototrophic anaerobes. asm.org
Sulfate-reducing Bacteria : Evidence suggests that sulfate-reducing bacteria also follow this common pathway. The degradation of alicyclic hydrocarbons is well-documented under sulfate-reducing conditions. oup.comresearchgate.net More specifically, dienoyl-CoA hydratase activity has been measured in extracts of the sulfate-reducer Desulfococcus multivorans grown on benzoate, indicating that it metabolizes benzoyl-CoA via the same intermediates as T. aromatica and G. metallireducens. researchgate.netnih.gov
Fermenting Bacteria : Syntrophus aciditrophicus, discussed previously, is the primary example of a fermenting bacterium that utilizes the common pathway involving cyclohexa-1,5-diene-1-carbonyl-CoA for both benzoate degradation and synthesis. asm.orgnih.gov
Comparison of Key Intermediates in Anaerobic Benzoate Degradation
| Organism Type | Example Organism | Key Intermediate Pathway | Does it involve this compound? |
|---|---|---|---|
| Phototrophic | Rhodopseudomonas palustris | Cyclohex-1-ene-1-carboxyl-CoA → this compound | Yes |
| Iron-Reducing | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA → 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | No |
| Syntrophic/Fermenting | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA → 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | No |
| Denitrifying | Thauera aromatica | Cyclohexa-1,5-diene-1-carbonyl-CoA → 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | No |
Interconnection with Central Carbon Metabolism
Regardless of the specific route taken to open the alicyclic ring, the ultimate fate of the carbon skeleton is its integration into central carbon metabolism. The pathways converge on the formation of a seven-carbon dicarboxylic acid intermediate, which is then primed for catabolism through a series of β-oxidation-like reactions.
In the pathway utilized by T. aromatica and other similar bacteria, the ring is cleaved to form 3-hydroxypimelyl-CoA. asm.orgnih.gov In the R. palustris pathway, the cleavage of 2-ketocyclohexanecarboxyl-CoA is thought to lead to pimelyl-CoA. Both pimelyl-CoA and 3-hydroxypimelyl-CoA are subsequently degraded via β-oxidation. This process systematically shortens the carbon chain, yielding multiple molecules of acetyl-CoA and one molecule of CO2.
Acetyl-CoA is a pivotal metabolite that directly links the degradation of these complex organic compounds to the core energy-generating and biosynthetic pathways of the cell. It can enter the Citric Acid (Krebs) Cycle to be completely oxidized to CO2, generating reducing equivalents (NADH and FADH2) for ATP synthesis through respiration. Alternatively, the acetyl-CoA can be utilized as a building block for the biosynthesis of a wide range of cellular components, including fatty acids and amino acids. This integration ensures that the carbon and energy derived from aromatic and alicyclic compounds are efficiently assimilated by the microorganism.
Regulation of 2 Hydroxycyclohexane 1 Carbonyl Coa Metabolism
Transcriptional Regulation of Genes Encoding Metabolizing Enzymes
The expression of genes encoding the enzymes that metabolize 2-Hydroxycyclohexane-1-carbonyl-CoA is primarily controlled at the transcriptional level. This ensures that the necessary proteins are synthesized only when their substrates are present.
In Rhodopseudomonas palustris, the genes for this pathway are organized into operons. For instance, the badH gene, which encodes 2-hydroxycyclohexanecarboxyl coenzyme A (2-hydroxychc-CoA) dehydrogenase, is the first gene in what is known as the cyclohexanecarboxylate (B1212342) degradation operon. nih.gov The transcription of this operon is induced in the presence of benzoate (B1203000) or cyclohexanecarboxylate. nih.gov This coordinated gene expression allows the bacterium to efficiently produce all the enzymes required for the pathway simultaneously.
Similarly, the synthesis of other key enzymes is also induced by pathway intermediates. For example, the production of 2-ketocyclohexanecarboxyl-CoA (2-ketochc-CoA) hydrolase, encoded by the badI gene, is induced by growth on benzoate and other proposed intermediates of the pathway. nih.gov This demonstrates a consistent regulatory strategy where the presence of the initial substrate triggers the entire enzymatic cascade.
| Gene | Encoded Enzyme | Organism | Regulation Details |
| badH | This compound Dehydrogenase | Rhodopseudomonas palustris | Part of the cyclohexanecarboxylate degradation operon; transcriptionally induced by benzoate and cyclohexanecarboxylate. nih.gov |
| badI | 2-Ketocyclohexanecarboxyl-CoA Hydrolase | Rhodopseudomonas palustris | Synthesis is induced by growth on benzoate and other pathway intermediates. nih.gov |
| had | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | Gene cloned and studied as part of the central benzoyl-CoA pathway. nih.gov |
| oah | 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | Thauera aromatica | Gene cloned and studied as part of the central benzoyl-CoA pathway. nih.gov |
Post-Translational Control Mechanisms
Beyond transcriptional control, the activity of enzymes in and associated with the this compound pathway can be rapidly modulated by post-translational modifications (PTMs). These mechanisms allow for immediate responses to changes in cellular metabolite concentrations.
Acyl-CoA synthetases, which catalyze the initial activation of substrates like cyclohexanecarboxylate by ligating them to Coenzyme A, are a known target of reversible acetylation. While this mechanism has been studied more extensively in the context of fatty acid and central carbon metabolism, it represents a key mode of regulation for this class of enzymes.
Acetylation of a lysine (B10760008) residue within the active site of acetyl-CoA synthetase can inhibit its activity. nih.gov This modification often occurs in response to high levels of acetyl-CoA, acting as a feedback inhibition mechanism. nih.gov The activity of the enzyme can be restored through deacetylation, a reaction catalyzed by sirtuins. nih.gov Mass spectrometry studies have revealed that numerous metabolic enzymes, including long-chain acyl-CoA synthetase 1 (ACSL1), can be acetylated at multiple lysine sites, suggesting a complex regulatory code that may control enzyme activity and stability. nih.govnih.gov This type of PTM provides a swift way to control the entry of substrates into the degradation pathway. nih.govimrpress.com
| Enzyme Class | Modification | Effect on Activity | Regulatory Context |
| Acetyl-CoA Synthetase | Acetylation of active site lysine | Inhibition | Feedback inhibition in response to high acetyl-CoA levels. nih.gov |
| Acetyl-CoA Synthetase | Deacetylation (by sirtuins) | Activation | Restoration of enzyme activity when acetyl-CoA levels decrease. nih.gov |
| Long-chain Acyl-CoA Synthetase 1 (ACSL1) | Acetylation at 15 identified lysine sites | Potentially regulatory | Modifications found in critical functional regions of the protein. nih.gov |
Allosteric regulation is a fundamental mechanism for controlling metabolic pathways, where an effector molecule binds to an enzyme at a site other than the active site, inducing a conformational change that alters its activity. numberanalytics.comnumberanalytics.com This allows for the fine-tuning of enzyme function in response to the cell's immediate metabolic needs. khanacademy.org
Enzymes at key regulatory points, such as branch points or irreversible steps in a pathway, are often subject to allosteric control. numberanalytics.com For example, in other pathways, acetyl-CoA carboxylase is allosterically activated by citrate (B86180) and inhibited by palmitoyl-CoA. numberanalytics.comnumberanalytics.com While specific allosteric regulators for the core enzymes of this compound metabolism have not been extensively documented, it is a probable control mechanism. Potential allosteric effectors could include upstream substrates, downstream products, or indicators of the cell's energy status like ATP or NAD+. The enzyme 2-hydroxychc-CoA dehydrogenase, for instance, has a measured affinity (Km) for its substrate (10 μM) and its cofactor NAD+ (200 μM), and changes in the concentrations of these or other molecules could potentially modulate its activity allosterically. nih.gov
Environmental and Substrate-Dependent Induction
The metabolism of this compound is highly responsive to the availability of substrates in the environment. The presence of compounds like benzoate or cyclohexanecarboxylate serves as a direct signal to induce the metabolic machinery required for their degradation.
In Rhodopseudomonas palustris, the enzymatic activity of 2-hydroxychc-CoA dehydrogenase is significantly higher in cells grown on benzoate or cyclohexanecarboxylate compared to cells grown on an alternative carbon source like succinate. nih.gov This substrate-dependent induction is a hallmark of catabolic pathways for alternative carbon sources.
| Enzyme | Growth Substrate | Specific Activity (nmol min⁻¹ mg protein⁻¹) | Fold Induction (vs. Succinate) |
| 2-Hydroxychc-CoA Dehydrogenase | Benzoate | 45 | ~6.4x |
| 2-Hydroxychc-CoA Dehydrogenase | Cyclohexanecarboxylate | 35 | 5x |
| 2-Hydroxychc-CoA Dehydrogenase | Succinate | 7 | 1x (basal level) |
Data derived from studies on Rhodopseudomonas palustris. nih.gov
This induction pattern ensures that the bacterium does not expend energy synthesizing these metabolic enzymes unless the specific substrates they act upon are available. nih.govnih.gov The absence of induction by downstream metabolites like pimelate (B1236862) further highlights the specificity of this regulatory system, which responds primarily to the entry-point compounds of the pathway. nih.gov
Methodological Approaches for Studying 2 Hydroxycyclohexane 1 Carbonyl Coa
Biochemical Assays for Detection and Quantification
Biochemical assays are fundamental for measuring the activity of enzymes that metabolize 2-hydroxycyclohexane-1-carbonyl-CoA and for quantifying the metabolite itself. These assays are often based on spectrophotometric or radiochemical principles.
Spectrophotometric Assays for Enzyme Activity
Spectrophotometric assays are widely used to determine the activity of dehydrogenases involved in the metabolism of this compound. creative-enzymes.com These assays monitor the change in absorbance resulting from the reduction or oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) derivative (NADP⁺).
For instance, the activity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, an enzyme that can also oxidize this compound, is measured by following the formation of NADH at a specific wavelength. nih.govuniprot.org The reaction catalyzed is:
This compound + NAD⁺ ⇌ 2-Oxocyclohexane-1-carbonyl-CoA + NADH + H⁺
The increase in absorbance at 340 nm, corresponding to the production of NADH, provides a direct measure of the enzyme's catalytic rate. creative-enzymes.com This principle is also applied in coupled enzyme assays, where the product of one reaction becomes the substrate for a subsequent, easily measurable reaction. nih.gov For example, the activity of pyruvate (B1213749) dehydrogenase complex, which also involves a CoA derivative, can be measured using electron acceptors like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) that change color upon reduction. rsc.org
A common approach for assaying acyl-CoA dehydrogenases involves monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, by the acyl-CoA substrate. nih.gov This method has been used to study enzymes involved in the formation of the cyclohexane (B81311) ring. nih.gov
Radiochemical and Enzymatic Cycling Assays for Metabolite Levels
Radiochemical assays offer high sensitivity for the detection of CoA esters. These methods often involve the use of radioactively labeled precursors, such as [U-¹⁴C]acetate, to synthesize labeled CoA thioesters. researchgate.net The radiolabeled products can then be separated and quantified, providing a direct measure of metabolic flux through a pathway.
Enzymatic cycling assays provide another sensitive method for quantifying metabolites. nih.gov In this approach, the target molecule is repeatedly cycled through a series of enzymatic reactions, leading to the amplification of a detectable signal. For example, free fatty acids can be measured by their conversion to acyl-CoAs and subsequent hydrolysis back to free fatty acids, with the concomitant production of a measurable compound like AMP. nih.gov This principle can be adapted for the quantification of specific acyl-CoAs by using enzymes that act on the CoA moiety.
Chromatographic Techniques for Separation and Analysis
Chromatography is indispensable for the separation and analysis of complex mixtures containing this compound and related compounds. High-performance liquid chromatography and gas chromatography are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of CoA thioesters. nih.govmdpi.com Reversed-phase HPLC, often using a C18 column, is a common method for separating these compounds based on their hydrophobicity. researchgate.netresearchgate.net The presence of the adenine ring in the coenzyme A moiety allows for sensitive detection using a UV detector, typically at a wavelength of 259 nm. nih.govmdpi.com
The retention time of a specific CoA ester in the chromatogram allows for its identification, while the peak area is proportional to its concentration. nih.gov This method has been successfully used to separate and quantify various acyl-CoAs, including acetyl-CoA and other short-chain derivatives. nih.gov The sensitivity of HPLC with UV detection is sufficient to measure nanomolar concentrations of these metabolites in biological samples. nih.gov
Table 1: HPLC Retention Times of Selected CoA Thioesters
| Compound | Retention Time (min) |
| Free CoA | 6.2 |
| Ethylmalonyl-CoA | 10.6 |
| Acetyl-CoA | 12.6 |
| Acetoacetyl-CoA | 14.6 |
| Crotonyl-CoA | 23.0 |
| Butyryl-CoA | 25.0 |
Data sourced from a study on CoA thioesters formed by Rhodobacter sphaeroides cell extracts. The specific retention time for this compound would be determined under the same chromatographic conditions. researchgate.net
Gas Chromatography (GC) for Related Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. lmaleidykla.lt While this compound itself is not sufficiently volatile for direct GC analysis, its constituent carboxylic acid, 2-hydroxycyclohexane-1-carboxylic acid, can be analyzed after derivatization. nih.govresearchgate.net Derivatization, typically through silylation or methylation, converts the non-volatile carboxylic acid into a volatile derivative that can be readily separated and detected by GC. lmaleidykla.ltnih.gov
This approach is particularly useful for metabolic flux analysis, where the incorporation of stable isotopes into metabolites is tracked. nih.govresearchgate.net The separation of derivatized carboxylic acids allows for the determination of their isotopic labeling patterns, providing insights into metabolic pathways. nih.gov
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific analysis of metabolites, including this compound. nih.govescholarship.org It is often coupled with chromatographic techniques like HPLC or GC to provide an additional dimension of separation and identification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the quantification of acyl-CoAs. nih.govescholarship.orgresearchgate.netnih.govresearchgate.net This method allows for the simultaneous measurement of multiple CoA esters in a single analysis. nih.govescholarship.orgresearchgate.net The high sensitivity and specificity of LC-MS/MS enable the detection of low-abundance species and provide structural information through fragmentation patterns. nih.govresearchgate.net A common fragmentation pattern for CoA esters involves the loss of the adenosine (B11128) diphosphate (B83284) moiety, resulting in a characteristic neutral loss that can be used for selective detection. nih.govresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is employed for the analysis of the derivatized carboxylic acid portion of the molecule, as described in the GC section. researchgate.nettheses.cz GC-MS provides detailed information on the mass-to-charge ratio of the fragments, allowing for confident identification of the original compound. nih.govnih.gov
Table 2: Key Mass Spectrometry Parameters for Acyl-CoA Analysis
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for LC-MS analysis of CoA esters. |
| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact acyl-CoA molecule is selected. |
| Product Ion (Q3) | The m/z of a specific fragment ion generated from the precursor ion is monitored. For CoA esters, a common product ion results from the loss of the adenosine diphosphate group. nih.gov |
| Multiple Reaction Monitoring (MRM) | A highly specific and sensitive MS technique where a specific precursor ion/product ion transition is monitored for each analyte. nih.gov |
The combination of these methodological approaches provides a comprehensive toolkit for researchers to investigate the intricate roles of this compound in metabolism.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for the metabolic profiling of acyl-CoA thioesters, including this compound. nih.govnih.gov This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. semanticscholar.org
Researchers utilize various LC methods to achieve separation. Reverse-phase (RP) chromatography is often employed for its high resolution and effectiveness in separating less polar metabolites. nih.gov Alternatively, hydrophilic interaction liquid chromatography (HILIC) has been successfully developed to analyze the full range of acyl-CoAs, from free coenzyme A to long-chain species, within a single analytical run. semanticscholar.orgrug.nl
A significant challenge in the analysis of carbonyl-containing metabolites like this compound is their poor ionization efficiency in electrospray ionization (ESI), which is a common source for MS. nih.gov To overcome this, chemical derivatization strategies are often employed to modify the carbonyl group, enhancing sensitivity. nih.gov The use of high-resolution mass spectrometry (HRMS) coupled with LC, such as in LC-QTOF (quadrupole time-of-flight) systems, is crucial for the accurate identification of acyl-CoA species from complex biological samples. rug.nlscienceopen.com
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
For precise and accurate quantification, isotope dilution mass spectrometry (IDMS) is considered a primary measurement method. nih.gov This technique provides a robust approach to determine the absolute concentration of a target analyte by correcting for variations during sample preparation and analysis. nih.govnih.gov
The methodology involves adding a known quantity of a stable isotope-labeled version of the analyte—an isotopologue—to the sample as an internal standard before processing. This labeled standard is chemically identical to the natural analyte but has a different mass, allowing the mass spectrometer to distinguish between them. By measuring the ratio of the natural analyte to the labeled internal standard, researchers can calculate the initial concentration of the analyte with high accuracy, as any sample loss or matrix-induced signal suppression affects both the analyte and the standard equally. nih.govescholarship.org This approach has been successfully applied to quantify a wide range of biomolecules, and its principles are directly applicable to the analysis of acyl-CoAs. nih.govannlabmed.org
Isotopic Labeling Strategies for Pathway Elucidation and Carbon Flow Analysis
Isotopic labeling is a powerful strategy used to trace the flow of atoms through metabolic pathways and to determine the biosynthetic origin of metabolites like this compound. nih.govnih.gov In these experiments, organisms are supplied with a substrate, or precursor, that has been enriched with a stable isotope, most commonly Carbon-13 (¹³C). nih.gov
As the organism metabolizes the labeled precursor, the ¹³C atoms are incorporated into various downstream intermediates and final products. By analyzing the mass distribution (isotopologue patterns) of metabolites using mass spectrometry, scientists can map the metabolic route and quantify the relative contribution of different precursors to a specific compound pool. escholarship.orgnih.gov For instance, feeding a bacterium a ¹³C-labeled aromatic compound and subsequently detecting the ¹³C label in this compound provides direct evidence of its role as an intermediate in that degradation pathway. nih.gov This method allows for the dissection of complex and parallel metabolic networks, providing a dynamic view of cellular metabolism. nih.gov
Genetic and Genomic Methodologies
Genetic and genomic approaches are indispensable for identifying the specific genes and enzymes that catalyze the formation and conversion of this compound. nih.gov These tools allow researchers to link the chemical transformations observed in metabolic pathways to the underlying genetic blueprint of the organism.
Gene Cloning and Heterologous Expression for Enzyme Characterization
Once a gene is hypothesized to be involved in the metabolism of this compound, its function can be confirmed through gene cloning and heterologous expression. nih.gov This process involves isolating the specific gene from the native organism and inserting it into a well-characterized host, typically Escherichia coli, using a plasmid vector. nih.gov The host organism is then induced to produce large quantities of the recombinant protein. nih.gov
The purified enzyme can then be subjected to a battery of biochemical assays. Scientists test its activity with putative substrates to see if it catalyzes the expected reaction—for example, converting a precursor into this compound or converting this compound into the next product in the pathway. This approach provides definitive evidence of the enzyme's specific function and allows for detailed characterization of its properties, such as optimal pH, temperature, and substrate specificity. nih.govfrontiersin.org
Table 1: General Workflow for Enzyme Characterization via Gene Cloning and Heterologous Expression
| Step | Description | Purpose |
|---|---|---|
| 1. Gene Identification | A candidate gene is identified through genomic analysis or similarity to known enzyme-encoding genes. | To select a potential gene responsible for a specific metabolic step. |
| 2. Gene Cloning | The identified gene is amplified (e.g., via PCR) and inserted into an expression vector (plasmid). | To create a recombinant DNA construct for protein production. |
| 3. Transformation | The expression vector is introduced into a suitable host organism, such as E. coli. | To enable the host to produce the target enzyme. |
| 4. Heterologous Expression | The host culture is grown and induced to express the cloned gene, leading to the synthesis of the recombinant enzyme. | To produce a sufficient quantity of the enzyme for purification and analysis. |
| 5. Protein Purification | The target enzyme is isolated and purified from the host cell lysate. | To obtain a pure sample of the enzyme, free from other cellular components. |
| 6. Biochemical Assays | The purified enzyme's activity is tested with specific substrates to confirm its function and characterize its kinetic properties. | To definitively link the gene to its specific catalytic function in the metabolic pathway. |
Gene Knockouts and Mutational Analysis for Pathway Disruption
Gene knockout experiments provide powerful in vivo evidence for a gene's function. This technique involves deleting or inactivating a specific gene in the native organism. By disrupting the gene suspected of encoding an enzyme in the this compound pathway, researchers can observe the metabolic consequences.
If the knockout of a particular gene leads to the accumulation of the substrate immediately preceding this compound or the disappearance of this compound and subsequent products, it strongly implicates the disrupted gene in that specific metabolic step. Comparing the metabolic profile of the mutant strain to the unaltered (wild-type) strain using techniques like LC-MS can precisely pinpoint the point of disruption in the pathway, thereby confirming the gene's physiological role.
Quantitative Reverse Transcription-PCR (RT-qPCR) for Gene Expression Studies
Quantitative Reverse Transcription-PCR (RT-qPCR) is a highly sensitive method used to measure the level of gene expression by quantifying the amount of messenger RNA (mRNA) for a specific gene. sigmaaldrich.comnih.gov This technique is critical for understanding how metabolic pathways are regulated. nih.gov
The process involves two main stages: first, RNA is isolated from the organism and converted into complementary DNA (cDNA) by the enzyme reverse transcriptase. youtube.com Second, the cDNA is used as a template in a quantitative PCR (qPCR) reaction, which amplifies the target gene. The amplification is monitored in real-time using fluorescent dyes or probes, allowing for the precise quantification of the initial amount of mRNA. sigmaaldrich.com By exposing an organism to an aromatic compound and observing a significant increase in the expression of genes suspected to be in the degradation pathway, researchers can confirm that these genes are indeed part of the metabolic response. youtube.com
Table 2: Key Steps in RT-qPCR for Gene Expression Analysis
| Step | Description | Purpose |
|---|---|---|
| 1. RNA Isolation | Total RNA is extracted from cells or tissues of interest. | To obtain the template material (mRNA) that reflects gene activity. |
| 2. Reverse Transcription (RT) | The isolated RNA is converted into more stable complementary DNA (cDNA) using a reverse transcriptase enzyme. | To create a DNA copy of the RNA that can be used as a template for PCR. |
| 3. Quantitative PCR (qPCR) | The cDNA is amplified using gene-specific primers. A fluorescent signal is generated and measured with each amplification cycle. | To amplify and simultaneously quantify the amount of a specific gene's cDNA. |
| 4. Data Analysis | The amount of fluorescence is correlated with the initial amount of cDNA, which is then normalized to a reference gene to determine relative gene expression levels. | To accurately compare gene expression levels across different samples or conditions. |
Metagenomics and Metatranscriptomics for Environmental Pathway Discovery
Metagenomics and metatranscriptomics are powerful culture-independent tools for discovering novel metabolic pathways and the enzymes that catalyze them directly from environmental samples. These approaches circumvent the need to culture individual microbial species, which is often a major bottleneck in studying complex microbial communities.
Metagenomics involves the sequencing and analysis of the collective DNA from a microbial community, providing a catalogue of the genes present. This can reveal the genetic potential for specific metabolic pathways, such as the benzoyl-CoA degradation pathway where this compound is an intermediate. frontiersin.orgnih.gov By searching metagenomic datasets for genes homologous to known acyl-CoA dehydrogenases, hydratases, or ligases, researchers can identify candidate genes responsible for the synthesis and conversion of this compound. frontiersin.org For instance, the discovery of gene clusters containing putative oxidoreductases and hydrolases alongside genes for benzoyl-CoA degradation in an environmental sample would strongly suggest the presence of a complete pathway for aromatic compound catabolism. researchgate.net
Metatranscriptomics complements this by sequencing the RNA from the same community, offering a snapshot of the actively expressed genes under specific conditions. nih.gov If a microbial consortium is actively degrading an aromatic substrate that is a precursor to this compound, metatranscriptomic analysis would reveal high transcript abundance for the genes encoding the enzymes that process this intermediate. nih.gov This technique was instrumental in identifying the active players and pathways in anaerobic benzene (B151609) degradation, confirming the upregulation of genes involved in the benzoyl-CoA pathway. nih.gov
Table 1: Exemplar Genes in the Benzoyl-CoA Pathway Identified via Metagenomic/Metatranscriptomic Analysis
| Gene Name (example) | Putative Enzyme Function | Organism/Environment | Identification Method |
| bamR | Cyclohex-1,5-diene-1-carboxyl-CoA hydratase | Geobacter metallireducens | Metatranscriptomics |
| had | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | Thauera aromatica | Gene Sequencing |
| oah | 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | Thauera aromatica | Gene Sequencing |
| bzdN | Benzoyl-CoA reductase (γ subunit) | Ferroglobus placidus | Metatranscriptomics |
This table presents examples of genes involved in the broader benzoyl-CoA pathway, illustrating the types of enzymes that would be targeted to understand the metabolism of this compound.
Structural Biology Techniques for Enzyme-Ligand Interactions
Understanding how enzymes recognize and process this compound requires detailed three-dimensional structural information, which is primarily obtained through X-ray crystallography and NMR spectroscopy.
X-ray Crystallography of Enzyme-2-Hydroxycyclohexane-1-carbonyl-CoA Complexes
X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of molecules, including enzyme-substrate complexes. To study the interaction between an enzyme and this compound, the enzyme would first be purified and then co-crystallized with the ligand. Alternatively, the ligand can be soaked into pre-existing crystals of the apo-enzyme.
The resulting crystal structure would reveal the precise atomic interactions between this compound and the enzyme's active site. This includes identifying the key amino acid residues involved in binding the cyclohexyl ring, the hydroxyl group, and the CoA moiety through hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, the crystal structure of a 2-hydroxyacyl-CoA dehydratase has shown that the CoA ester substrate can be directly ligated to an active-site [4Fe-4S] cluster via the carbonyl oxygen of the thioester, suggesting an inner-sphere electron transfer mechanism. nih.gov A similar analysis for an enzyme complexed with this compound would elucidate the catalytic mechanism, showing how the enzyme orients the substrate for a specific chemical transformation, such as oxidation of the hydroxyl group.
Table 2: Hypothetical X-ray Crystallography Data for an Enzyme-2-Hydroxycyclohexane-1-carbonyl-CoA Complex
| Parameter | Value | Significance |
| PDB ID | (Hypothetical) | Unique identifier in the Protein Data Bank. |
| Resolution (Å) | 2.1 | A measure of the level of detail in the structure. |
| R-factor / R-free | 0.18 / 0.22 | Indicators of the quality of the structural model. |
| Space Group | P2₁2₁2₁ | Describes the crystal's symmetry. |
| Key Interacting Residues | Tyr150, Arg212, Glu145 | Amino acids forming hydrogen bonds with the ligand. |
| Ligand Conformation | Chair | The observed conformation of the cyclohexane ring. |
This table is a hypothetical representation of the kind of data obtained from an X-ray crystallography experiment. The values are based on typical data for well-resolved enzyme-ligand structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. For this compound, NMR can be used to study its conformation both in its free state and when bound to an enzyme.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom. aocs.orgnih.gov For instance, the chemical shifts of the protons on the cyclohexane ring can indicate whether they are in an axial or equatorial position, helping to define the ring's conformation (e.g., chair, boat, or twist-boat).
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for conformational analysis. NOESY detects protons that are close to each other in space (typically < 5 Å), allowing for the determination of through-space connectivities. By analyzing the NOESY cross-peaks for this compound, a detailed 3D model of its solution structure can be built. When the compound is bound to an enzyme, transferred NOESY (trNOESY) experiments can be used to deduce the conformation of the bound ligand. researchgate.net Furthermore, ¹³C NMR studies on similar enzyme-acyl-CoA complexes have shown significant chemical shift changes upon binding, indicating electronic rearrangements in the substrate, such as the abstraction of a proton at the Cα position. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for Protons of this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H1 (on C1) | ~2.5-2.7 | Multiplet | Adjacent to carbonyl and hydroxyl groups. |
| H2 (on C2) | ~3.8-4.0 | Multiplet | Attached to the carbon with the hydroxyl group. |
| Cyclohexane Ring Protons | ~1.2-1.9 | Multiple Multiplets | Complex region due to overlapping signals. |
| CoA Pantetheine Arm | ~2.4-4.2 | Multiple signals | Characteristic shifts for the CoA moiety. |
| CoA Adenosine H1' | ~6.1 | Doublet | Signature peak for the ribose of CoA. |
This table provides hypothetical ¹H NMR chemical shift ranges based on known values for similar structural motifs in other acyl-CoA compounds and cyclohexanol (B46403) derivatives.
Computational and Theoretical Modeling
Computational modeling provides a powerful means to investigate the dynamic nature of enzyme-substrate interactions and the energetics of reaction mechanisms at a level of detail that is often inaccessible to experimental methods alone.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For the this compound-enzyme system, an MD simulation would typically start with the crystal structure of the complex (or a docked model). The system is then solvated in a box of water molecules, and the forces on every atom are calculated using a classical force field. youtube.com
By integrating Newton's equations of motion, the simulation tracks the trajectory of all atoms over time, typically on the nanosecond to microsecond timescale. This provides a dynamic view of how the enzyme and substrate interact. nih.govnih.gov MD simulations can reveal:
The flexibility of the ligand in the active site.
Conformational changes in the enzyme upon substrate binding.
The role of water molecules in the active site.
The stability of key hydrogen bonds and other interactions over time.
For example, MD simulations of other acyl-enzyme complexes have shown that the acyl chain can adopt multiple conformations within the binding pocket and that specific loop regions of the enzyme can play a crucial role in substrate recognition and product release. nih.govnih.gov
Table 4: Typical Setup for a Molecular Dynamics Simulation of an Enzyme-2-Hydroxycyclohexane-1-carbonyl-CoA Complex
| Parameter | Description | Typical Value/Method |
| Force Field | Set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Water Model | Explicit model for solvent molecules. | TIP3P, SPC/E |
| Simulation Time | Total duration of the simulation. | 500 ns - 1 µs |
| Ensemble | Thermodynamic conditions being simulated. | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | Simulated temperature. | 300 K |
| Pressure | Simulated pressure. | 1 atm |
This table outlines a standard protocol for setting up an MD simulation to study an enzyme-ligand complex.
Quantum Chemical Calculations of Reaction Mechanisms
While MD simulations are excellent for studying conformational dynamics, they rely on classical mechanics and cannot describe the breaking and forming of chemical bonds. To study the enzymatic reaction of this compound, quantum chemical calculations are necessary. researchgate.net
Due to the high computational cost of these methods, it is common to use a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM). rsc.orgdntb.gov.ua In a QM/MM calculation, the reactive part of the system (the substrate and the key active site residues) is treated with a high-level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient classical force field (MM). youtube.com
This approach allows for the calculation of the reaction energy profile, identifying the transition state(s) and intermediate(s). nih.gov This can elucidate the detailed step-by-step mechanism, for example, of the NAD⁺-dependent oxidation of the 2-hydroxyl group to a ketone. The calculations would provide the activation energy for the reaction, which can be compared with experimentally determined kinetic data. Studies on other CoA-utilizing enzymes have successfully used these methods to distinguish between different proposed mechanisms, such as mononuclear versus binuclear pathways in acetyl-CoA synthase. nih.gov
Table 5: Illustrative Data from a QM/MM Calculation of a Reaction Step
| Parameter | Description | Hypothetical Value (kcal/mol) |
| ΔE_reaction | Energy difference between products and reactants. | -15.2 |
| ΔG‡ | Gibbs free energy of activation for the reaction. | +17.5 |
| QM Region | Atoms treated with quantum mechanics. | This compound, NAD⁺, catalytic residues (e.g., Asp, His) |
| QM Method | Level of quantum theory used. | Density Functional Theory (DFT) with B3LYP functional |
| Basis Set | Mathematical functions describing the orbitals of electrons. | 6-31G(d,p) |
This table illustrates the type of energetic data that can be obtained from QM/MM calculations to describe the feasibility and kinetics of a proposed reaction mechanism.
Ecological and Biotechnological Significance of 2 Hydroxycyclohexane 1 Carbonyl Coa Metabolism
Role in Environmental Biotransformations and Carbon Cycling
2-Hydroxycyclohexane-1-carbonyl-CoA is a critical metabolic intermediate in the anaerobic degradation of both aromatic and alicyclic compounds by various bacteria. vulcanchem.comnih.gov In anaerobic environments, microbes utilize complex organic molecules as their carbon and energy sources. The breakdown of compounds like benzoate (B1203000), a common aromatic molecule, proceeds through a central pathway where this compound is formed. vulcanchem.comnih.gov
The process typically involves the initial activation of a precursor molecule, such as cyclohexane (B81311) carboxylic acid (CHC), to its CoA-thioester, cyclohexanoyl-CoA. nih.govresearchgate.net This is followed by one or more dehydrogenation steps. In the pathway found in the bacterium Rhodopseudomonas palustris, cyclohex-1-ene-1-carboxyl-CoA is hydrated to form this compound. nih.govmodelseed.org This hydration step is crucial for preparing the alicyclic ring for further oxidation.
The subsequent step in the biotransformation is the oxidation of this compound to 2-oxocyclohexanoyl-CoA, a reaction catalyzed by an NAD⁺-dependent this compound dehydrogenase. nih.govuniprot.org This keto-ester then undergoes hydrolytic ring cleavage, ultimately yielding aliphatic compounds like pimeloyl-CoA, which can enter central metabolism. nih.gov This metabolic sequence is a vital part of the carbon cycle, enabling the conversion of recalcitrant cyclic carbon skeletons into biomass and energy under anoxic conditions. Different bacteria, including denitrifying, iron-reducing, and sulfate-reducing species, employ variations of this pathway to degrade cyclic compounds. nih.gov
Potential for Bioremediation of Cyclic Organic Pollutants
The metabolic pathways involving this compound are directly relevant to the bioremediation of environments contaminated with cyclic organic pollutants. Benzoate and its derivatives are widespread pollutants originating from industrial waste and the breakdown of lignin. The ability of bacteria like Thauera aromatica and Geobacter metallireducens to completely degrade these compounds relies on the benzoyl-CoA degradation pathway, where this compound is an intermediate. nih.govnih.govnih.gov
Understanding the enzymatic steps leading to and from this compound provides a roadmap for monitoring and enhancing the bioremediation of contaminated sites. For instance, the presence and expression of genes encoding enzymes like this compound dehydrogenase could serve as a biomarker for active benzoate degradation in an environment. nih.gov
Furthermore, research into the anaerobic degradation of more complex pollutants, such as the polycyclic aromatic hydrocarbon (PAH) naphthalene (B1677914), has identified analogous intermediates. nih.gov The study of the sulfate-reducing culture N47 revealed that the breakdown of naphthalene involves the formation of 2-(carboxymethyl)cyclohexane-1-carboxyl-CoA, which undergoes similar CoA-transferase and dehydrogenase reactions. nih.gov This suggests that the core biochemical principles governing this compound metabolism are broadly applicable to a range of environmental pollutants, opening avenues for developing targeted bioremediation technologies for various cyclic contaminants.
Biocatalytic Applications in Industrial Processes
The enzymes that catalyze the formation and conversion of this compound possess significant potential for biocatalytic applications in industrial chemistry. These enzymes often exhibit high specificity and stereoselectivity, making them attractive tools for synthesizing complex molecules. The key enzymes in this pathway include hydratases, which add water across a double bond, and dehydrogenases, which catalyze specific oxidation reactions. nih.govnih.gov
For example, this compound dehydrogenase from R. palustris specifically oxidizes the hydroxyl group at the C-2 position. nih.gov Such enzymes could be harnessed for the production of specialty chemicals and pharmaceutical intermediates. Researchers have successfully cloned and heterologously expressed the genes for these enzymes, such as the dehydrogenase from R. palustris and the dehydrogenase (had) and hydrolase (oah) from T. aromatica, in hosts like E. coli. nih.govnih.gov This achievement is a critical step toward the large-scale production of these biocatalysts for industrial use. By immobilizing these purified enzymes, it is possible to create robust and reusable biocatalytic systems for specific chemical transformations.
Evolutionary Aspects of Anaerobic Degradation Pathways
The metabolic pathways that utilize this compound appear to be an evolutionary adaptation built upon more ancient metabolic routes. It is proposed that the capacity of certain anaerobic bacteria to degrade alicyclic compounds like cyclohexane carboxylic acid (CHC) evolved from pre-existing pathways for aromatic compound degradation. nih.gov This hypothesis is supported by the observation that aromatic compounds are far more abundant in nature than alicyclic ones, providing a stronger selective pressure for the evolution of their degradation. nih.gov
The evolutionary scenario likely involved the duplication of a gene encoding an acyl-CoA dehydrogenase, which then diverged to gain new substrate specificity for an alicyclic CoA-ester like cyclohexanoyl-CoA. nih.gov This expansion of enzymatic capability allowed organisms already proficient in degrading aromatics to utilize a new class of carbon sources.
Remarkably, all known anaerobic CHC degradation pathways are directly linked to the catabolic pathways of aromatic compounds, underscoring their close evolutionary relationship. nih.govresearchgate.net For example, in Geobacter metallireducens, the degradation of CHC converges with the aromatic pathway at the intermediate cyclohexa-1,5-diene-1-carboxyl-CoA. nih.govresearchgate.net This convergence highlights a modular evolution where new feeder pathways develop to channel additional substrates into a central, pre-existing metabolic core.
Data Tables
Table 1: Key Chemical Compounds in the Metabolism of this compound
| Compound Name | Abbreviation / Synonym | Role in Pathway |
| This compound | 2-hydroxychc-CoA | Central intermediate |
| Benzoate | - | Aromatic precursor substrate |
| Cyclohexane carboxylic acid | CHC | Alicyclic precursor substrate |
| Cyclohexanoyl-CoA | CHCoA | Activated alicyclic intermediate |
| Cyclohex-1-ene-1-carboxyl-CoA | CHeneCoA | Precursor to 2-hydroxychc-CoA |
| 2-Oxocyclohexanoyl-CoA | - | Product of 2-hydroxychc-CoA oxidation |
| Pimeloyl-CoA | - | Ring-cleavage product |
Table 2: Key Enzymes and Associated Organisms
| Enzyme Name | Function | Organism(s) |
| Succinyl-CoA:CHC CoA transferase | Activates CHC to CHCoA | Geobacter metallireducens nih.govresearchgate.net |
| Cyclohexanoyl-CoA dehydrogenase | Dehydrogenates CHCoA to CHeneCoA | Geobacter metallireducens nih.govresearchgate.net |
| Enoyl-CoA hydratase (Dienoyl-CoA hydratase) | Hydrates CHeneCoA to 2-hydroxychc-CoA | Rhodopseudomonas palustris, Thauera aromatica nih.govnih.gov |
| This compound dehydrogenase | Oxidizes 2-hydroxychc-CoA to 2-oxocyclohexanoyl-CoA | Rhodopseudomonas palustris nih.govuniprot.org |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | Catalyzes hydrolytic ring cleavage | Thauera aromatica nih.gov |
| Benzoyl-CoA reductase | Reduces benzoyl-CoA to start the pathway | Thauera aromatica, Syntrophus aciditrophicus nih.govnih.gov |
Advanced Research Directions and Future Perspectives
Elucidation of Remaining Unknown Enzymatic Steps and Gene Clusters
A complete understanding of the metabolic pathway involving 2-Hydroxycyclohexane-1-carbonyl-CoA is crucial for its effective manipulation. While significant strides have been made, particularly in model organisms like Rhodopseudomonas palustris, some enzymatic steps and their corresponding gene clusters remain to be fully characterized.
In R. palustris, the degradation of benzoate (B1203000) and cyclohexanecarboxylate (B1212342) converges on a series of three reactions where this compound is an intermediate. nih.gov The gene badH encodes the 2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, which oxidizes this compound to 2-ketocyclohexanecarboxyl-CoA. nih.gov This gene is part of a five-gene operon, which also includes badI, aliB (formerly badJ), aliA, and badK, all predicted to be involved in either benzoate or cyclohexanecarboxylate degradation. nih.gov The functions of some of these genes have been assigned; for instance, aliB encodes an acyl-CoA dehydrogenase that converts cyclohexanecarboxyl-CoA to cyclohex-1-ene-1-carboxyl-CoA, and aliA encodes cyclohexanecarboxylate-CoA ligase. nih.gov The badK gene product is an enoyl-CoA hydratase with activity towards cyclohex-1-ene-1-carboxyl-CoA. nih.gov
However, the precise functions and interactions of all components within this and other related pathways are not yet fully elucidated. Future research will likely focus on:
Identifying and characterizing novel enzymes: There may be alternative or undiscovered enzymes involved in the formation and conversion of this compound in different organisms.
Mapping complete gene clusters: A comprehensive understanding of the genetic organization and regulation of these pathways is necessary for targeted genetic engineering.
Comparative genomics: Studying the diversity of these pathways across different microbial species can reveal novel enzymes and regulatory mechanisms.
High-Throughput Screening for Novel Enzymes and Inhibitors
The discovery of novel enzymes with improved properties and specific inhibitors is essential for both fundamental research and industrial applications. High-throughput screening (HTS) methods have become indispensable tools in this endeavor. nih.gov
Traditionally, enzyme activity has been quantified using methods like high-performance liquid chromatography (HPLC), which can be time-consuming. nih.gov Modern HTS techniques, including fluorescence-based, luminescence-based, and mass spectrometry-based assays, offer faster and more efficient alternatives. nih.govnih.gov These methods are particularly useful for screening large libraries of compounds or engineered enzyme variants. nih.gov
Future applications of HTS in the context of this compound could include:
Screening for novel dehydrogenases: Identifying enzymes with higher catalytic efficiency, broader substrate specificity, or enhanced stability under industrial conditions.
Discovering potent and selective inhibitors: Selective inhibitors are crucial for probing reaction mechanisms and for controlling metabolic flux in engineered organisms. nih.gov HTS can be used to screen chemical libraries for compounds that specifically target enzymes like 2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase. nih.gov For example, a multiplexed HTS assay using 20 substrate reactions has been developed to simultaneously monitor the inhibition of multiple drug-metabolizing enzymes. nih.gov
Virtual screening: Computational approaches can be used to predict potential inhibitors based on the enzyme's structure, which can then be validated through HTS. nih.gov
Systems Biology Approaches for Pathway Reconstruction and Optimization
Systems biology offers a holistic approach to understanding and engineering complex biological systems. nih.govnih.gov By integrating experimental data with computational modeling, researchers can reconstruct and optimize metabolic pathways. nih.gov
Instead of focusing on individual components, systems biology considers the interactions and dynamics of all molecules within a pathway. nih.gov This approach is particularly valuable for complex metabolic networks where the behavior of the system is not simply the sum of its parts. nih.govnih.gov For the this compound pathway, systems biology can be used to:
Develop detailed kinetic models: These models can simulate the flow of metabolites through the pathway and predict the effects of genetic or environmental perturbations.
Design optimal engineering strategies: The models can be used to test different genetic modifications in silico before implementing them in the lab, saving time and resources.
Engineering Microbial Strains for Enhanced Biotransformation Capabilities
The ultimate goal of much of this research is to engineer microbial strains that can efficiently convert substrates into valuable products via the this compound pathway. Metabolic engineering and synthetic biology provide the tools to achieve this. youtube.comiastate.edu
Saccharomyces cerevisiae, Escherichia coli, and Corynebacterium glutamicum are common microbial hosts that have been engineered for the production of various compounds. nih.gov Engineering strategies often focus on:
Deletion of competing pathways: Redirecting metabolic flux towards the desired product by eliminating pathways that consume common precursors. researchgate.net
Optimization of precursor supply: Ensuring an adequate supply of essential building blocks, such as acetyl-CoA and malonyl-CoA, is critical for high productivity. nih.gov
For example, in the context of producing higher alcohols, metabolic engineering has been used to enhance their synthesis from either fatty acid or amino acid pathways in microorganisms. nih.gov Similarly, engineering efforts have focused on improving the production of aldehydes, which are versatile chemical precursors, by modifying fatty acyl-CoA reductases and deleting competing metabolic pathways in S. cerevisiae. researchgate.net These principles can be applied to optimize the biotransformation of compounds involving this compound.
| Research Direction | Key Objectives | Relevant Techniques |
| Elucidation of Unknowns | Identify new enzymes, map complete gene clusters, and perform comparative genomics. | Gene sequencing, transcriptomics, proteomics, bioinformatics. |
| High-Throughput Screening | Discover novel enzymes with improved properties and find potent, selective inhibitors. | Fluorescence/luminescence assays, mass spectrometry, virtual screening. |
| Systems Biology | Develop kinetic models, identify metabolic bottlenecks, and design optimal engineering strategies. | Computational modeling, flux balance analysis, metabolomics. |
| Microbial Engineering | Enhance biotransformation by overexpressing key enzymes, deleting competing pathways, and optimizing precursor supply. | Genetic engineering, synthetic biology, co-culture systems. |
常见问题
Q. What analytical techniques are recommended to confirm the structural integrity of 2-Hydroxycyclohexane-1-carbonyl-CoA in synthetic preparations?
Methodological Answer:
- Employ high-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., 933.21 g/mol as seen in structurally similar CoA derivatives) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to resolve stereochemical details. Compare results with reference data from lipid classification databases (e.g., LMSD entries for CoA analogs, such as LMFA07050178) .
- Use InChIKey and SMILES notations (e.g.,
PEKYNTFSOBAABV-UHFFFAOYSA-Nfor related CoA derivatives) to cross-validate structural assignments in silico .
Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?
Methodological Answer:
- Conduct reaction parameter screening (temperature, solvent, catalyst) and monitor intermediates via thin-layer chromatography (TLC) or HPLC .
- Reference purity standards (e.g., ≥95% purity criteria for CoA analogs in synthetic workflows) and apply column chromatography or recrystallization for purification .
- Use Bradford assays (if protein-bound) or UV-Vis spectroscopy (for CoA’s adenine moiety) to quantify yield .
Q. What strategies ensure comprehensive literature retrieval for this compound, given its niche biochemical role?
Methodological Answer:
- Use CAS registry numbers and IUPAC names in databases like SciFinder or PubMed. Filter results by journals specializing in lipid metabolism (e.g., Carbohydrate Research) and apply Boolean operators (e.g.,
(this compound) AND (synthesis OR metabolism)) . - Cross-reference preprint servers (e.g., bioRxiv) for emerging mechanistic studies on CoA-dependent enzymes .
Advanced Research Questions
Q. How can conflicting kinetic data for this compound-dependent enzymes be resolved?
Methodological Answer:
- Standardize assays using isotopically labeled substrates (e.g., ¹³C-CoA) to track turnover rates. Replicate experiments under controlled conditions (pH, temperature, cofactors) and validate with enzyme kinetics software (e.g., GraphPad Prism).
- Address discrepancies by aligning with ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data documentation, ensuring transparency in methodological variables .
- Reference peer critiques of flawed methodologies (e.g., inadequate statistical rigor or missing controls) to refine experimental design .
Q. What experimental approaches elucidate the role of this compound in branched-chain fatty acid α-oxidation?
Methodological Answer:
- Use gene knockout models (e.g., CRISPR-Cas9) to study phenotypic effects in organisms lacking associated enzymes (e.g., homologs of 2-hydroxyphytanoyl-CoA lyase). Compare metabolite profiles via LC-MS/MS .
- Perform crystallographic studies (as in PCC/MCC enzyme analyses) to resolve binding interactions. Supplement with molecular dynamics simulations to predict substrate-enzyme docking .
Q. How should researchers validate the peroxisomal localization of this compound in metabolic studies?
Methodological Answer:
- Apply subcellular fractionation followed by immunoblotting (using anti-CoA antibodies) or fluorescence microscopy with CoA-specific probes.
- Cross-validate with proteomic datasets from peroxisome-enriched preparations, referencing mechanisms of analogous CoA transporters .
Q. What computational tools are suitable for modeling the thermodynamic stability of this compound in aqueous environments?
Methodological Answer:
- Use density functional theory (DFT) to calculate Gibbs free energy of hydrolysis. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) under physiological pH and ionic strength.
- Compare results with experimental calorimetry data (e.g., DSC) for CoA derivatives with similar hydroxylation patterns .
Q. How can researchers address inconsistencies in toxicity profiles reported for this compound across cell lines?
Methodological Answer:
- Conduct dose-response assays (e.g., MTT or LDH release) in multiple cell models (primary vs. immortalized). Control for variables like cell permeability (via LC-MS intracellular quantification ) and metabolic activity (e.g., Seahorse assays).
- Apply meta-analysis frameworks to reconcile divergent findings, prioritizing studies with rigorous documentation (e.g., ALCOA compliance) .
Key Considerations for Experimental Design
- Data Integrity : Adhere to ALCOA principles for traceability, especially in kinetic or toxicity studies .
- Structural Validation : Cross-reference lipid database entries (e.g., LMSD) and spectroscopic data to avoid misannotation .
- Reproducibility : Publish detailed protocols (e.g., synthesis steps, assay conditions) to mitigate peer criticism .
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